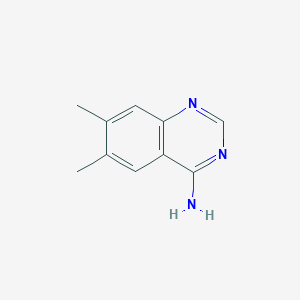

6,7-Dimethylquinazolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6,7-dimethylquinazolin-4-amine |

InChI |

InChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

NJQVHQYXLKASKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethylquinazolin 4 Amine

Strategic Retrosynthetic Analysis of the 6,7-Dimethylquinazolin-4-amine Scaffold

A common retrosynthetic approach for this compound involves disconnecting the C4-amino bond, leading back to a 4-chloro-6,7-dimethylquinazoline (B1602778) intermediate and the corresponding amine. The 4-chloroquinazoline (B184009) itself can be derived from the more stable 6,7-dimethylquinazolin-4(3H)-one. This quinazolinone is typically synthesized through the cyclization of an appropriately substituted anthranilic acid derivative, such as 2-amino-4,5-dimethylbenzoic acid, with a one-carbon source like formamide (B127407) or formamidine (B1211174) acetate (B1210297).

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of key precursors is crucial for the construction of the this compound core. A primary starting material is 2-amino-4,5-dimethylbenzoic acid. This can be prepared from 4,5-dimethyl-2-nitrobenzoic acid through reduction of the nitro group.

Another critical intermediate is 6,7-dimethylquinazolin-4(3H)-one. This is commonly synthesized by reacting 2-amino-4,5-dimethylbenzoic acid with formamide or formamidine acetate. researchgate.net The subsequent conversion of the quinazolinone to 4-chloro-6,7-dimethylquinazoline is a key step. This chlorination is often achieved using reagents like phosphorus oxychloride (POCl3), sometimes in the presence of a tertiary amine such as N,N-dimethylaniline or N,N-diethylaniline to improve results. nih.govresearchgate.netderpharmachemica.com

For the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a related precursor, one method starts with 4,5-dimethoxy-2-nitrobenzoic acid, which is esterified and then reduced to methyl 4,5-dimethoxy-2-aminobenzoate. google.com This intermediate then undergoes a cyclization reaction with urea (B33335) in a solid-phase fusion reaction to yield the desired dione. google.com

Direct Amination Reactions in the Synthesis of Quinazoline-4-amines

Direct amination of a pre-formed quinazoline (B50416) ring is a primary method for introducing the 4-amino group. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C4 position, typically a chlorine atom. The reaction of 4-chloro-6,7-dimethylquinazoline with a wide variety of primary and secondary amines, including anilines and aliphatic amines, leads to the formation of the corresponding 4-aminoquinazoline derivatives. nih.gov These reactions are often carried out in a suitable solvent such as isopropanol (B130326) or dioxane, and may be facilitated by the addition of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. nih.govnih.gov

More recently, direct C-H amination methods have been explored as a more atom-economical approach. For instance, a metal-free C-H amination of quinazolines using N-fluorobenzenesulfonimide (NFSI) as the amination source has been reported. dntb.gov.ua Additionally, rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines with NFSI has been developed, offering a route for direct C-H amidation with good functional group tolerance and regioselectivity. researchgate.net

Cyclization Protocols for the Formation of the Quinazoline Ring System Bearing 6,7-Dimethyl Substituents

The formation of the quinazoline ring is a cornerstone of the synthesis. A widely used method is the reaction of a 2-aminobenzoic acid derivative with a one-carbon synthon. For 6,7-dimethylquinazoline-4(3H)-one, this involves heating 2-amino-4,5-dimethylbenzoic acid with formamidine acetate in a solvent like 2-methoxyethanol. nih.gov

Another approach involves the cyclization of 2-aminobenzonitriles with various reagents. Although traditionally giving modest yields, this method remains a viable route. datapdf.com Oxidative cyclization is another strategy; for example, the reaction of an appropriate precursor with potassium permanganate (B83412) in acetone (B3395972) can yield the quinazoline core. nih.gov

Microwave-assisted synthesis has also been employed to accelerate the formation of the quinazoline ring. nih.gov For instance, the one-pot synthesis of quinazoline derivatives can be achieved by heating an aldehyde, dimedone, and urea/thiourea under microwave irradiation without a solvent or catalyst. nih.gov

Transition Metal-Catalyzed Coupling Reactions in the Construction of this compound Analogs

Transition metal catalysis plays a significant role in the synthesis and functionalization of quinazoline derivatives. nih.gov These methods are particularly useful for creating carbon-carbon and carbon-heteroatom bonds to build more complex analogs.

Copper-catalyzed reactions have been used for the synthesis of quinazolin-4(3H)-ones through the reaction of 2-halobenzamides with nitriles. organic-chemistry.org Iron-catalyzed reactions have also been developed, such as the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. nih.gov Furthermore, iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanol with amides can produce quinazolines. frontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are valuable for introducing aryl or heteroaryl substituents onto the quinazoline scaffold, allowing for the synthesis of a diverse range of analogs. researchgate.net

Optimized Reaction Conditions, Solvents, and Catalyst Systems for High-Yield Syntheses

The optimization of reaction conditions is critical for achieving high yields and purity of this compound and its derivatives.

| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Yield |

| Chlorination of Quinazolinone | POCl3, N,N-diethylaniline | Toluene (B28343) | 80-90 °C | 70-86% nih.gov |

| Amination of 4-Chloroquinazoline | Aniline derivatives | Isopropanol | Reflux | Satisfactory researchgate.netderpharmachemica.com |

| Amination with DIPEA | Aniline, DIPEA | Dioxane | 80 °C | Not specified nih.gov |

| Cu-catalyzed Cyclization | Cu(OAc)2, Na2CO3 | Toluene | 50 °C | 13-95% nih.gov |

| Fe-catalyzed Amination | FeBr2 | Chlorobenzene (B131634) | 100 °C | Good to excellent nih.gov |

For the chlorination step, using phosphoryl chloride with N,N-diethylaniline has been shown to be more reliable than thionyl chloride and DMF. nih.gov In the subsequent amination, refluxing in isopropanol is a common and effective condition. researchgate.netderpharmachemica.com The choice of solvent can be crucial; for example, in some transition metal-catalyzed reactions, solvents like toluene or chlorobenzene are preferred. nih.gov Microwave-assisted synthesis can often reduce reaction times and improve yields. nih.gov

Regioselective Synthesis and Control over Isomeric Products

Regioselectivity is a key consideration in the synthesis of substituted quinazolines, particularly when multiple reactive sites are present. In the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, the nucleophilic aromatic substitution predominantly occurs at the C4 position. nih.gov This regioselectivity is consistently observed with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, across different reaction conditions. nih.gov This preferential reactivity is attributed to the electronic properties of the quinazoline ring system.

Theoretical and experimental studies have confirmed this regioselectivity, making the synthesis of 2-chloro-4-aminoquinazolines a reliable process. nih.gov When synthesizing substituted quinazolinones, the choice of starting materials and cyclization conditions dictates the final substitution pattern on the benzene (B151609) ring portion of the molecule.

Sustainable Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methodologies is a central focus of modern medicinal and process chemistry. For the synthesis of heterocyclic compounds like this compound, the principles of green and sustainable chemistry are increasingly being applied to minimize environmental impact, reduce waste, and enhance safety and efficiency. While specific literature detailing sustainable approaches exclusively for this compound is nascent, the broader field of quinazoline synthesis offers a robust framework of green strategies that are directly applicable. These strategies focus on the use of alternative energy sources, greener solvents, and innovative catalytic systems to improve the ecological footprint of synthetic routes.

Key sustainable methodologies applicable to the synthesis of quinazoline derivatives, and by extension this compound, include microwave-assisted synthesis, the use of deep eutectic solvents (DES), and catalyst- and solvent-free reaction conditions. tandfonline.comresearchgate.netnih.gov These techniques align with the core tenets of green chemistry by promoting atom economy, reducing the use of volatile organic compounds (VOCs), and lowering energy consumption.

One prominent green strategy involves microwave-assisted organic synthesis (MAOS). This technique can significantly accelerate reaction times, often reducing them from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov For instance, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported under microwave heating conditions, offering a clean and simple eco-friendly alternative to conventional methods that rely on organic solvents. nih.gov

Another innovative approach is the utilization of deep eutectic solvents (DES) as green reaction media. tandfonline.comresearchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, have low toxicity, and exhibit low vapor pressure, making them attractive alternatives to traditional organic solvents. The synthesis of quinazolinone derivatives has been successfully demonstrated in choline (B1196258) chloride:urea DES, showcasing the potential of these solvents in greener synthetic protocols. tandfonline.comresearchgate.net

Furthermore, multi-component reactions (MCRs) represent an atom-efficient strategy for the synthesis of complex molecules like quinazolines from simple starting materials in a single step. nih.gov These reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste generation, and often require less energy. An iodine-catalyzed three-component, one-pot methodology for the synthesis of highly substituted quinazoline derivatives demonstrates an efficient and high-yielding approach. nih.gov

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave irradiation to accelerate the cyclization and amination steps. | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Greener Solvents | Use of deep eutectic solvents (e.g., choline chloride:urea) as the reaction medium. | Reduced use of volatile organic compounds (VOCs), lower toxicity, potential for solvent recycling. |

| Atom Economy | Employment of multi-component reactions (MCRs) starting from simple precursors. | Fewer synthetic steps, reduced waste generation, increased efficiency. |

| Catalysis | Use of efficient and recyclable catalysts, potentially avoiding stoichiometric reagents. | Increased reaction rates, higher selectivity, reduced waste. |

| Solvent-Free Reactions | Performing reactions under neat conditions, often facilitated by grinding or microwave heating. | Elimination of solvent waste, simplified work-up procedures. nih.gov |

By integrating these sustainable chemistry approaches, the synthesis of this compound can be made more environmentally friendly, aligning with the broader goals of green pharmaceutical manufacturing.

Exploration of Biological Activities and Pharmacological Potential of 6,7 Dimethylquinazolin 4 Amine and Its Research Analogs

Comprehensive Overview of Pharmacological Classes Associated with Quinazoline (B50416) Scaffolds

Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds composed of a fused benzene (B151609) and pyrimidine (B1678525) ring. mdpi.commdpi.com This structural motif has proven to be a "privileged scaffold" in drug discovery, demonstrating a vast array of pharmacological activities. mdpi.com The biological effects of these derivatives are highly influenced by the nature and position of substituents on the core structure. mdpi.com

Extensive research has revealed that compounds incorporating the quinazoline core exhibit a broad spectrum of therapeutic potential, including:

Anticancer Activity: This is one of the most thoroughly investigated areas, with several quinazoline-based drugs approved for clinical use in cancer therapy. nih.govhumanjournals.commdpi.com

Antimicrobial Properties: Various derivatives have shown efficacy against a range of microbial strains. nih.govwisdomlib.org

Anti-inflammatory Effects: The scaffold is associated with significant anti-inflammatory activity. mdpi.comnih.gov

Anticonvulsant Potential: Certain quinazoline compounds have been explored for their anticonvulsant effects. nih.govwisdomlib.org

Antihypertensive Action: The scaffold is present in drugs used to treat hypertension. nih.govnih.gov

Other Activities: The pharmacological scope of quinazolines also extends to antiviral, antidiabetic, antimalarial, and antioxidant activities. mdpi.comnih.gov

The versatility and established therapeutic relevance of the quinazoline scaffold provide a strong foundation for investigating the biological potential of specific derivatives like 6,7-Dimethylquinazolin-4-amine and its analogs. nih.gov

Anticancer Research Pathways for this compound and Related Structures

The anticancer activity of quinazoline derivatives is a major focus of modern medicinal chemistry research. nih.govmdpi.com Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the 4-aminoquinazoline skeleton and function as protein kinase inhibitors. nih.govmdpi.com Research into analogs and related structures explores multiple mechanisms by which these compounds can combat cancer cell proliferation and survival. These mechanisms include direct cytotoxicity, induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with the cellular cytoskeleton. mdpi.com

A primary method for evaluating the anticancer potential of novel compounds is to assess their ability to inhibit the growth and proliferation of cancer cells in a laboratory setting (in vitro). Numerous studies have demonstrated that synthetic quinazoline and quinazolinone derivatives exhibit significant cytotoxic effects against a wide panel of human cancer cell lines.

For instance, one study synthesized a series of novel 4-aminoquinazoline derivatives and evaluated their antiproliferative activities against six cancer cell lines, identifying a compound designated "6b" as having potent activity. nih.gov Another research effort designed and synthesized pyrazolo[1,5-c]quinazoline-triazole conjugates, which displayed substantial inhibitory effects against human breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range, comparable to the standard chemotherapy drug Doxorubicin. doi.org Similarly, a series of quinazoline derivatives containing an isoxazole (B147169) moiety showed promising activities against A549, HCT116, and MCF-7 cell lines. nih.gov

The table below summarizes representative data from various studies on quinazoline analogs, showcasing their antiproliferative activity.

| Compound Class/Name | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-c]quinazoline-triazole conjugates | MCF-7 (Breast) | 2.3 - 6.1 µM | doi.org |

| Pyrazolo[1,5-c]quinazoline-triazole conjugates | A549 (Lung) | 1.9 - 7.8 µM | doi.org |

| Quinazolinone derivative (8h) | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| Quinazolinone derivative (8h) | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Quinazolinone derivative (8h) | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

| Erlotinib analogue (3o) | MCF-7 (Breast) | 0.14 µM | benthamdirect.com |

| Erlotinib analogue (3o) | HCT116 (Colon) | 3.92 µM | benthamdirect.com |

| Quinazoline derivative (18) | MGC-803 (Gastric) | 0.85 µM | semanticscholar.org |

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key feature of an effective anticancer agent is the ability to selectively induce apoptosis in tumor cells. mdpi.com Quinazoline-based compounds have been shown to trigger apoptosis through multiple molecular pathways. nih.gov

Research indicates that these compounds can initiate the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. mdpi.com Key events observed in preclinical cellular models following treatment with quinazoline analogs include:

Caspase Activation: Many quinazoline derivatives induce apoptosis by activating caspases, a family of proteases that execute the apoptotic program. mdpi.com Studies have shown the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.govdaneshyari.com

PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comrsc.org

Modulation of Bcl-2 Family Proteins: Quinazoline analogs can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. mdpi.comdaneshyari.com

Mitochondrial Membrane Potential (MMP) Loss: Treatment with these compounds can lead to the dissipation of the MMP, indicating mitochondrial dysfunction and commitment to apoptosis. daneshyari.com

For example, a study on a novel quinazolinyl derivative, DMQA, in a leukemia cell line demonstrated apoptosis induction via the intrinsic pathway, characterized by the cytosolic release of cytochrome c, reduction of pro-caspases-3 and -9, and cleavage of PARP. daneshyari.com Another study showed that a benzimidazole-quinazolinone derivative triggered apoptosis in melanoma cells. mdpi.com

Uncontrolled cell division is a fundamental characteristic of cancer. mdpi.com The cell cycle is a tightly regulated process, and its checkpoints are attractive targets for cancer therapy. Many quinazoline derivatives exert their antiproliferative effects by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death. mdpi.comnih.gov

The most commonly reported effect of quinazoline analogs is arrest at the G2/M phase of the cell cycle. mdpi.comnih.gov This prevents the cell from entering mitosis. For example, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Similarly, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative also induced G2/M-phase arrest in oral squamous cell carcinoma cells, which was followed by apoptosis. mdpi.com

In addition to G2/M arrest, some 4-aminoquinazoline derivatives have been shown to cause cell cycle arrest at the G1 phase, preventing the cell from initiating DNA synthesis. nih.gov This effect was linked to the inhibition of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. nih.gov The ability to perturb the cell cycle at different phases highlights the diverse mechanisms through which these compounds can inhibit tumor growth. mdpi.comrsc.org

The cellular cytoskeleton, particularly microtubules, plays an essential role in cell division, specifically in the formation of the mitotic spindle required for chromosome segregation. nih.gov Microtubules are dynamic polymers of tubulin, and agents that interfere with their dynamics are potent anticancer drugs. nih.gov

Research has identified quinazoline-based structures that function as microtubule-destabilizing agents. nih.gov A notable example is LJK-11, a synthetic analog of 5,8-disubstituted quinazolines. Studies revealed that LJK-11 inhibits tubulin polymerization, leading to the disruption of normal microtubule dynamics. nih.gov This interference causes the formation of abnormal multipolar mitotic spindles, activates the mitotic spindle checkpoint, and ultimately arrests cells in the early stages of mitosis, followed by the induction of apoptosis. nih.gov The mechanism of inhibiting microtubule polymerization positions these quinazoline analogs in the same class as other successful antimitotic agents used in chemotherapy. nih.govnih.gov

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. One common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump chemotherapeutic agents out of the cancer cell. nih.gov

Intriguingly, certain quinazoline derivatives have been investigated as inhibitors of these efflux pumps, thereby acting as MDR reversal agents. By blocking the function of proteins like BCRP, these compounds can restore the sensitivity of resistant cancer cells to other chemotherapy drugs. nih.gov For example, specific chalcone-quinazoline hybrids and other quinazoline derivatives have demonstrated potent BCRP inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov These compounds were shown to reverse resistance to established anticancer drugs like Mitoxantrone in BCRP-overexpressing cancer cell lines, suggesting a potential role for quinazoline analogs in combination therapies to overcome drug resistance. nih.gov

Antimicrobial Activity Investigations

Quinazoline derivatives have been extensively investigated for their potential to combat microbial infections, demonstrating a broad spectrum of activity against various pathogens. nih.gov

Research has shown that quinazoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Analogs featuring the 6,7-dimethoxy substitution pattern, which is structurally similar to the 6,7-dimethyl configuration, have been screened against a panel of bacteria. These screenings identified activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Klebsiella. researchgate.net

Further studies on various quinazolinone derivatives have confirmed their pharmacological effects against clinically relevant strains like Streptococcus pneumoniae and Proteus mirabilis. eco-vector.com The mechanism of action for some quinoline (B57606) derivatives, a core component of the quinazolinone structure, is believed to involve the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. eco-vector.com Hybrid compounds that incorporate a quinazolin-4(3H)-one nucleus with other scaffolds, such as hydrazone or pyrazole (B372694), have also demonstrated potent antimicrobial activity, with some derivatives showing significant efficacy against E. coli by targeting the DNA gyrase enzyme. mdpi.com

| Quinazoline Derivative Class | Bacterial Strain | Observed Activity/MIC | Reference |

|---|---|---|---|

| 4-Substituted-6,7-dimethoxyquinazolines | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Screened for activity | researchgate.net |

| 4-Substituted-6,7-dimethoxyquinazolines | Escherichia coli, Klebsiella (Gram-negative) | Screened for activity | researchgate.net |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Proteus mirabilis, Escherichia coli | Strong inhibitory effects (MIC 1.875 mg/mL for P. mirabilis) | nih.gov |

| Quinazolin-4(3H)-one-pyrazole hybrids | E. coli, S. aureus, B. subtilis | Potent activity (MIC range 1–16 µg/mL for most potent compound) | mdpi.com |

The antifungal potential of the quinazoline scaffold is also well-documented. researchgate.netmdpi.com Derivatives have shown efficacy against human pathogens like Candida albicans as well as various phytopathogenic fungi. researchgate.netresearchgate.net For instance, newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven different phytopathogenic fungi, with one derivative showing a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. researchgate.netmdpi.com

The antimicrobial evaluations of novel quinazolin-4(3H)-one derivatives incorporating pyrazole scaffolds revealed potent activity against fungal strains such as Aspergillus niger and Candida tropicals. mdpi.com Furthermore, some quinazolinone-based drugs, like albaconazole, are already established as effective antifungal agents. informahealthcare.com

| Quinazoline Derivative Class | Fungal Strain | Observed Activity/MIC | Reference |

|---|---|---|---|

| 4-Substituted-6,7-dimethoxyquinazolines | Candida albicans | Screened for activity | researchgate.net |

| Pyrazol-quinazolinones | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | researchgate.netmdpi.com |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Aspergillus niger | Potent effect (28.57 mm inhibition zone) | nih.gov |

| Quinazolin-4(3H)-one-pyrazole hybrids | Aspergillus niger, Candida albicans, Candida tropicals | Potent activity (MIC range 1–16 µg/mL for most potent compound) | mdpi.com |

A critical area of antimicrobial research is the development of new antitubercular agents. The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, has emerged as a promising target for novel antibiotics. nih.govnih.gov Cheminformatic analysis of high-throughput screening hits has suggested that compounds with quinoline and quinazoline scaffolds may target the mycobacterial FtsZ. nih.govnih.gov This hypothesis is supported by research demonstrating that certain quinazoline analogs can inhibit the GTPase activity of FtsZ, which is essential for bacterial cell division. nih.gov

One specific quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has shown potent antimycobacterial activity against M. smegmatis and M. tuberculosis. nih.gov Its mechanism is linked to the disruption of intracellular ATP homeostasis and an increase in DNA damage within the mycobacteria. nih.gov This line of research highlights the potential for developing quinazoline-based drugs that act on novel mycobacterial targets. nih.gov

Anti-inflammatory Potential of this compound Derivatives

Quinazoline derivatives are recognized for possessing a wide spectrum of biological activities, including significant anti-inflammatory properties. nih.govnih.gov Research into analogs with the 6,7-dimethoxyquinazoline (B1622564) backbone has yielded promising results. A study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives found that several of the synthesized compounds exhibited good to potent anti-inflammatory activity. derpharmachemica.comresearchgate.net One compound in this series demonstrated the highest activity with an IC50 value of 1.772 µg/ml. derpharmachemica.com

The anti-inflammatory action of quinazolinone derivatives has been linked to various mechanisms. For example, certain quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophage cells, with some compounds being significantly more potent than the standard drug dexamethasone. rsc.org The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is itself a quinazoline derivative, underscoring the therapeutic viability of this chemical class in treating inflammatory conditions. mdpi.com

Research into Antihypertensive Activity and Alpha 1-Adrenoceptor Antagonism

The quinazoline framework is central to a clinically important class of antihypertensive agents that function as alpha-1 adrenoceptor antagonists. brainkart.compharmaguideline.com Drugs such as Prazosin, Doxazosin, and Terazosin are well-known examples used in the management of primary hypertension. brainkart.com

Significantly, research has focused specifically on 4-amino-6,7-dimethoxyquinazoline derivatives as potential alpha 1-adrenoceptor antagonists. nih.gov A series of these compounds were synthesized and tested in spontaneously hypertensive rats, with a number of derivatives showing good antihypertensive activity. nih.gov This research led to the selection of Alfuzosin for clinical evaluation, a compound that demonstrated high selectivity for peripheral alpha 1-postjunctional adrenoceptors. nih.gov Further studies on other 4-amino-6,7-dimethoxyquinazoline derivatives confirmed their effectiveness in reducing blood pressure and their alpha-adrenoceptor blocking effects in isolated rat aortas. nih.gov The mechanism involves competitive antagonism of α1-adrenoceptors, leading to vasodilation. brainkart.com

Other Emerging Biological Activities in Quinazoline Research, e.g., Phosphodiesterase Inhibition and Analgesic Effects

Beyond the activities previously described, the versatile quinazoline scaffold is associated with other significant pharmacological effects.

Phosphodiesterase (PDE) Inhibition: Certain quinazoline derivatives have been identified as inhibitors of phosphodiesterases. A series of these compounds showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7, an enzyme expressed in immune and proinflammatory cells. nih.govresearchgate.net Selective inhibition of PDE7 is being explored as a novel approach to treat a variety of immunological diseases. nih.govfrontiersin.org Other research has identified quinazoline compounds as inhibitors of PDE10, which may have applications in treating neuropsychiatric disorders like schizophrenia and bipolar disorder. google.com

Analgesic Effects: Numerous studies have synthesized and screened quinazoline derivatives for their pain-relieving properties. dntb.gov.uamdpi.com Several novel 2,4,6-trisubstituted-quinazoline derivatives were found to be more potent analgesic agents than the reference drug Indomethacin. nih.gov In other research, the analgesic activity of certain quinazoline analogs was found to be comparable to that of clinically used drugs like flupirtine (B1215404) and tramadol. nih.gov The modification of the quinazoline structure, such as the introduction of a thiourea-substituted 2-methylthio quinazolinone, has been shown to yield compounds with high analgesic activity. encyclopedia.pub

Mechanistic Elucidation and Target Identification Studies for 6,7 Dimethylquinazolin 4 Amine

Determination of the Molecular Mechanisms of Action for 6,7-Dimethylquinazolin-4-amine

The primary molecular mechanism of action for 4-aminoquinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov These compounds typically function as ATP-competitive inhibitors. The quinazoline (B50416) ring system acts as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain.

Key molecular interactions facilitating this mechanism include:

Hinge Region Binding: The N1 atom of the quinazoline ring commonly forms a critical hydrogen bond with a backbone amide hydrogen in the "hinge region" of the kinase, a flexible segment linking the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site.

Gatekeeper Interaction: The amino group at the C4 position often forms an additional hydrogen bond, further stabilizing the inhibitor-protein complex.

Hydrophobic Interactions: Substituents on the quinazoline core, such as the dimethyl groups at the 6- and 7-positions, extend into adjacent hydrophobic pockets within the ATP-binding site. The nature of these substituents is a critical determinant of the inhibitor's potency and selectivity for specific kinases. nih.gov

Research on analogous compounds shows that the presence and nature of substituents at the 6- and 7-positions are essential for high-affinity binding and target selectivity. nih.govmdpi.com Therefore, the mechanism of action for this compound is predicted to be the ATP-competitive inhibition of one or more protein kinases, with its specific target profile being defined by the interactions of the 6,7-dimethyl groups with the enzyme's active site.

Identification and Validation of Direct Biological Targets

Based on the established activity of the 4-aminoquinazoline scaffold, the direct biological targets of this compound are overwhelmingly likely to be protein kinases, including members of the receptor tyrosine kinase and serine/threonine kinase families. nih.gov

Comprehensive kinase inhibitory profiling would be the definitive method to identify the specific targets of this compound. Based on data from structurally similar compounds, several kinase families are probable targets.

Table 1: Potential Kinase Targets for this compound Based on Analog Studies

| Potential Kinase Target | Kinase Family | Evidence from Analogs | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Numerous 6,7-disubstituted 4-anilinoquinazolines (e.g., with methoxy (B1213986) groups) are potent EGFR inhibitors, forming the basis of drugs like Gefitinib and Erlotinib. | nih.govmdpi.comnih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Receptor Tyrosine Kinase | 4-Anilino-6,7-dimethoxy quinazoline derivatives have demonstrated dual inhibitory potential against VEGFR-2 and EGFR. | nih.gov |

| FMS-like Tyrosine Kinase 3 (FLT3) | Receptor Tyrosine Kinase | SAR studies on quinazolines identified the 6- and 7-positions as crucial for FLT3 inhibition. Removal of 6,7-methoxy groups decreased activity, highlighting the importance of substitution at these positions. | nih.gov |

| Aurora Kinase A (AURKA) | Serine/Threonine Kinase | Quinazoline derivatives with substitutions at the 6- and 7-positions have been developed as potent dual FLT3/AURKA inhibitors. | nih.gov |

| ErbB Family (HER2, HER4) | Receptor Tyrosine Kinase | 6-substituted 4-anilinoquinazolines have been developed as irreversible pan-ErbB inhibitors. | drugbank.com |

The 6,7-dimethyl substitution pattern would be expected to confer a unique selectivity profile compared to the more commonly studied 6,7-dimethoxy or 6,7-diethoxy analogs due to differences in size, electronics, and hydrophobicity.

To validate direct targets identified through profiling, various biophysical assays would be employed to quantify the binding affinity. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based thermal shift assays can provide precise measurements of the dissociation constant (Kd), offering a quantitative measure of binding strength.

Molecular docking studies on related compounds provide a model for the specific interactions. For instance, in the active site of EGFR, the quinazoline core is anchored via a hydrogen bond between its N1 atom and the backbone of Met793 in the hinge region. The aniline moiety at the C4 position occupies the hydrophobic pocket near the gatekeeper residue, while the 6- and 7-substituents fit into a deeper solvent-accessible region, where they can be tailored to enhance potency and selectivity. mdpi.comnih.gov

While the principal targets for 4-aminoquinazolines are kinases, comprehensive pharmacological characterization involves screening for activity at other receptor types to assess target selectivity and potential off-target effects. Some quinazoline derivatives have been investigated as antagonists for G-protein coupled receptors (GPCRs). For example, novel 2-aminoquinazoline derivatives with substitutions at the C6 and C7 positions have been developed as potent and selective antagonists of the A2A adenosine receptor. researchgate.net Such screening would determine if this compound possesses any significant agonist or antagonist activity at common GPCRs, which is crucial for its development as a selective chemical probe or therapeutic lead.

Inhibition of a specific kinase by this compound would directly modulate the downstream signaling pathways controlled by that kinase. This is typically assessed using techniques like Western blotting to measure the phosphorylation status of key downstream proteins.

Table 2: Predicted Downstream Signaling Effects of Target Inhibition

| Kinase Target | Signaling Pathway | Cellular Consequence | Reference |

|---|---|---|---|

| EGFR/HER2 | PI3K/Akt/mTOR and Ras/MAPK | Inhibition of proliferation, survival, and cell growth. | mdpi.com |

| FLT3 | STAT5, PI3K, MAPK | Induction of apoptosis in FLT3-dependent leukemia cells. | nih.gov |

| Aurora Kinase A | Cell Cycle Regulation | Disruption of mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis. | nih.gov |

| VEGFR-2 | PLCγ/PKC/MAPK | Inhibition of angiogenesis (new blood vessel formation). | nih.gov |

By treating relevant cell lines with the compound and observing the phosphorylation levels of proteins like Akt, ERK, and STAT5, researchers can confirm that the compound engages its intended target within the cellular environment and produces the expected biological response. nih.gov

Cellular Permeability and Intracellular Distribution Studies

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Cellular permeability is a key property that is evaluated early in the characterization of a novel compound. Standard in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or assays using cell monolayers (e.g., Caco-2) are used to predict passive diffusion and active transport.

The physicochemical properties of this compound, particularly its increased lipophilicity from the dimethyl groups compared to methoxy or hydroxyl analogs, would influence its membrane permeability. nih.gov While this may enhance passive diffusion across the lipid bilayer, it could also affect solubility and interactions with efflux transporters. Studies on the intracellular distribution, potentially using fluorescence microscopy with a tagged analog or subcellular fractionation followed by mass spectrometry, would reveal whether the compound accumulates in specific compartments, which can be important for its mechanism of action and potential for off-target effects.

Metabolic Pathways and Metabolite Characterization of this compound in Preclinical Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific information regarding the metabolic pathways and metabolite characterization of this compound in preclinical models. While the metabolism of other more complex quinazoline derivatives, such as the tyrosine kinase inhibitors gefitinib and erlotinib, has been studied, this information cannot be directly extrapolated to predict the metabolic fate of this compound with scientific accuracy.

The biotransformation of a chemical compound is highly dependent on its specific chemical structure, including the nature and position of its substituents. The two methyl groups at the 6- and 7-positions and the amine group at the 4-position of the quinazoline core of this compound would be the primary sites for metabolic reactions.

Generally, in preclinical models, compounds containing a quinazoline scaffold can undergo various metabolic transformations. These often involve Phase I reactions, such as oxidation, and Phase II reactions, which involve conjugation with endogenous molecules to facilitate excretion.

Potential Phase I Metabolic Pathways for Quinazoline Derivatives:

Oxidation: Cytochrome P450 (CYP) enzymes are major contributors to the oxidative metabolism of many xenobiotics. For quinazoline-based compounds, oxidation can occur at various positions on the quinazoline ring system or on substituent groups. For instance, studies on gefitinib have shown that metabolism occurs via morpholine ring opening and O-demethylation of the methoxy-substituent on the quinazoline ring. nih.govclinpgx.org

Demethylation: The methyl groups on the quinazoline ring could potentially be targets for oxidative demethylation.

Potential Phase II Metabolic Pathways for Quinazoline Derivatives:

Glucuronidation and Sulfation: The presence of an amine group and potential hydroxylated metabolites formed during Phase I reactions could serve as sites for conjugation with glucuronic acid or sulfate. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and generally lead to more water-soluble metabolites that are more readily excreted. For example, in preclinical species, the metabolites of lapatinib are excreted as glucuronide and sulfate conjugates. nih.gov

Without specific studies on this compound, any discussion of its metabolic pathways remains speculative. Detailed in vivo and in vitro studies using preclinical models such as rats, mice, or dogs, and employing techniques like liquid chromatography-mass spectrometry (LC-MS) for metabolite identification, would be necessary to elucidate the specific biotransformation pathways of this compound.

Table of Potential Metabolic Reactions for Quinazoline Scaffolds

| Phase | Reaction Type | Potential Site on this compound |

| Phase I | Oxidation | Quinazoline ring, methyl groups |

| Demethylation | 6- and 7-position methyl groups | |

| Phase II | Glucuronidation | Amine group, hydroxylated metabolites |

| Sulfation | Amine group, hydroxylated metabolites |

It is crucial to emphasize that the information presented in the table is based on the general metabolism of quinazoline derivatives and not on experimental data for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 6,7 Dimethylquinazolin 4 Amine Analogs

Systematic Design and Synthesis of 6,7-Dimethylquinazolin-4-amine Analogs for SAR Studies

The systematic design of this compound analogs for SAR studies typically begins with the core structure and explores modifications at various positions to probe the chemical space and understand the structural requirements for biological activity. The synthesis of these analogs often follows established chemical routes for quinazoline (B50416) derivatives.

A common synthetic strategy involves the cyclocondensation of appropriately substituted anthranilic acid derivatives. For this compound, the starting material would be 2-amino-4,5-dimethylbenzoic acid. This is then reacted with a suitable source of the C4-N fragment, such as formamide (B127407) or a derivative, to construct the quinazoline ring system. Subsequent modifications can be introduced at the 4-amino group and other positions on the quinazoline core.

Key synthetic steps often include:

Formation of the quinazolinone core: Reacting 2-amino-4,5-dimethylbenzonitrile (B3180751) with a suitable reagent to form the heterocyclic ring.

Introduction of the 4-amino group: This is typically achieved by converting a 4-chloroquinazoline (B184009) intermediate, formed by treating the corresponding quinazolinone with a chlorinating agent like phosphoryl chloride, with ammonia (B1221849) or a primary/secondary amine.

Derivatization: The 4-amino group can be further functionalized, or other substituents can be introduced on the benzene (B151609) ring through various organic reactions.

This systematic approach allows for the generation of a library of analogs with diverse chemical features, which is essential for comprehensive SAR studies.

Impact of Substituent Variations on Potency, Selectivity, and Biological Activity Profiles

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline ring system. SAR studies on related quinazoline scaffolds have provided valuable insights that can be extrapolated to the 6,7-dimethyl series.

Substitutions at the 4-amino position: The amine at the C4 position is a critical pharmacophoric feature for many quinazoline-based inhibitors, often forming a key hydrogen bond interaction with the hinge region of protein kinases.

Mono- vs. Di-substitution: Generally, mono-substituted amines at the 4-position show better activity than their di-substituted counterparts. acs.org

Nature of the substituent: The introduction of various aryl or alkyl groups at the 4-amino position can significantly modulate potency and selectivity. For instance, in a series of 4-aminoquinazolines, the presence of a furfurylamino or tetrahydrofurfurylamino group at this position did not significantly alter the activity, suggesting some flexibility in this region. acs.org

Substitutions at the 6 and 7 positions: The methyl groups at the C6 and C7 positions are located in a region that often interacts with the solvent-exposed area of a binding pocket.

Electron-donating groups: The presence of electron-donating groups like methyl or methoxy (B1213986) at the 6- and 7-positions is generally favorable for the activity of quinazoline-based kinase inhibitors. nih.gov The 6,7-dimethoxy substitution, in particular, has been shown to be beneficial for EGFR inhibition. nih.gov

Steric bulk: While electron-donating properties are important, excessive steric bulk at these positions can be detrimental to activity by causing unfavorable steric clashes within the binding site.

Substitutions at other positions:

Position 2: Modifications at the C2 position can also influence activity. Introducing small, flexible groups can sometimes enhance binding affinity.

Position 5 and 8: Substitutions at these positions are less common but can be explored to fine-tune the electronic and steric properties of the molecule.

The following table summarizes the general impact of substituent variations on the biological activity of quinazoline derivatives, which can be considered as a guideline for the this compound series.

| Position of Substitution | Type of Substituent | General Impact on Activity |

| 4-amino | Mono-alkylation/arylation | Generally favorable |

| Di-alkylation/arylation | Often detrimental | |

| 6 and 7 | Small electron-donating groups (e.g., -CH3, -OCH3) | Generally favorable |

| Bulky groups | Can be detrimental due to steric hindrance | |

| 2 | Small, flexible groups | Can enhance activity |

Stereochemical Effects on Molecular Recognition and Pharmacological Responses

Stereochemistry can play a crucial role in the molecular recognition of this compound analogs by their biological targets. The introduction of chiral centers, for example, in a substituent at the 4-amino position, can lead to enantiomers with significantly different biological activities.

For instance, in a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, it was observed that the chirality of a methyl substituent was a critical factor influencing van der Waals interactions within the binding pocket. acs.org The (R)-enantiomer was well-tolerated, while the (S)-enantiomer was not, highlighting the importance of a specific three-dimensional arrangement for optimal binding. acs.org

This underscores the necessity of considering stereochemistry in the design and synthesis of new analogs. The differential activity between stereoisomers can provide valuable information about the topography of the binding site and the specific orientation required for productive ligand-target interactions.

Development of Predictive QSAR Models for the this compound Series

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and quantum chemical properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For the broader class of quinazoline derivatives, 3D-QSAR studies have been successfully applied. nih.govnih.gov These models, which consider the three-dimensional properties of the molecules, have provided insights into the steric and electrostatic field requirements for potent activity. nih.govnih.gov For example, a 3D-QSAR model for 4-anilinoquinazoline (B1210976) derivatives as EGFR inhibitors revealed the importance of steric and electrostatic fields in determining their inhibitory activity. nih.gov

Pharmacophore Modeling and Hypotheses for Ligand-Target Interactions

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. A pharmacophore model for this compound analogs can be developed based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based).

A typical pharmacophore for quinazoline-based kinase inhibitors often includes:

A hydrogen bond acceptor feature corresponding to the N1 atom of the quinazoline ring.

A hydrogen bond donor feature from the 4-amino group.

One or more hydrophobic/aromatic features that map to the quinazoline core and its substituents.

Studies on 6-arylquinazolin-4-amines have led to the development of pharmacophore models that successfully characterize the key interactions required for kinase inhibition. nih.gov These models often highlight the importance of specific hydrogen bonding patterns and hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov

Computational Approaches to Elucidate Key Structural Determinants for Biological Activity

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for elucidating the key structural determinants of biological activity for this compound analogs at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of quinazoline derivatives into the active sites of various kinases have consistently shown the importance of the hydrogen bond between the N1 of the quinazoline and the hinge region of the kinase. nih.govnih.gov The substituents at the 6 and 7 positions are often predicted to be oriented towards the solvent-accessible region, which is consistent with the SAR data suggesting that these positions can tolerate some degree of modification.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event. These simulations can help to assess the stability of the predicted binding poses from docking and to identify key interactions that are maintained throughout the simulation. For quinazoline derivatives, MD simulations have been used to confirm the stability of the interactions with the target protein and to understand the impact of specific mutations on binding affinity. nih.gov

By integrating these computational approaches with experimental SAR data, a comprehensive understanding of the structural requirements for the biological activity of this compound analogs can be achieved, facilitating the rational design of novel and more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in 6,7 Dimethylquinazolin 4 Amine Research

Molecular Docking Simulations for Putative Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjournalirjpac.com In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand), such as 6,7-Dimethylquinazolin-4-amine, within the active site of a target protein. nih.gov This method is foundational in structure-based drug design, helping to elucidate the structural basis of a compound's activity and to screen large virtual libraries for potential drug candidates. jmir.orgjscimedcentral.com

The quinazoline (B50416) scaffold is a well-known pharmacophore, particularly for inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Docking studies on various quinazoline derivatives have provided critical insights into their mechanism of action. mdpi.com For instance, simulations consistently show that the quinazoline core forms key hydrogen bonds with hinge region residues in the ATP-binding pocket of kinases. mdpi.com

While specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available literature, research on analogous 4-anilinoquinazoline (B1210976) derivatives demonstrates the typical interactions. These studies often reveal binding energies and interactions with key amino acid residues. For example, a docking study of a potent 4-anilinoquinazoline derivative against VEGFR-2 showed a strong binding energy of -8.24 kcal/mol, indicating a stable interaction.

Table 1: Illustrative Molecular Docking Results for a Quinazoline Analog Against Protein Kinase Targets

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| VEGFR-2 | Quinazoline Analog | -8.24 | Cys919 | Hydrogen Bond |

| EGFR | Quinazoline Analog | -6.39 | Met793 | Hydrogen Bond |

This table is illustrative and based on data for analogous compounds to demonstrate the typical output of docking simulations.

Such simulations are vital for understanding how substitutions on the quinazoline ring, such as the 6,7-dimethyl groups, influence binding affinity and selectivity. The methyl groups at the C6 and C7 positions can modulate solubility, metabolic stability, and steric interactions within the binding pocket, potentially enhancing potency and altering the selectivity profile compared to other substitution patterns like the more commonly studied 6,7-dimethoxy derivatives.

Molecular Dynamics Simulations to Explore Ligand-Target Conformational Changes and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govyoutube.com Unlike the static picture offered by molecular docking, MD simulations can capture the flexibility of both the ligand and its protein target, offering insights into the stability of the binding pose, conformational changes induced by ligand binding, and the role of solvent molecules. jmir.orgnih.gov

For a compound like this compound, MD simulations would be a critical next step after initial docking. A typical MD simulation protocol involves:

System Setup: The docked protein-ligand complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized, followed by a period of heating and equilibration to allow the system to relax to a stable state.

Production Run: A long simulation is run (typically nanoseconds to microseconds) during which atomic trajectories are recorded.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govchemrxiv.org These methods can provide highly accurate information about molecular geometry, charge distribution, orbital energies (such as HOMO and LUMO), and molecular electrostatic potential. nih.gov This information is invaluable for understanding a molecule's intrinsic reactivity, stability, and spectroscopic characteristics. rsc.orgrsc.org

For this compound, QC methods like Density Functional Theory (DFT) could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electrons to identify regions susceptible to nucleophilic or electrophilic attack, which is crucial for predicting metabolic soft spots.

Predict Spectroscopic Data: Calculate theoretical IR, Raman, and NMR spectra to aid in the characterization and identification of the synthesized compound. rsc.org

Determine Reaction Energetics: Model reaction pathways and activation energies, providing insights into its synthesis and potential metabolic transformations.

Research on the closely related 4-Chloro-6,7-dimethoxyquinazoline has utilized DFT calculations to analyze charge delocalization, molecular stability, and regions prone to chemical attack. Such studies provide a framework for how QC methods can be applied to elucidate the fundamental chemical nature of the this compound scaffold. researchgate.net

In Silico Screening and Virtual Library Design for Novel this compound Analogs

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those with a high probability of binding to a specific drug target. jscimedcentral.com This approach significantly accelerates the early stages of drug discovery by prioritizing compounds for experimental testing.

Starting with a hit compound like this compound, a virtual library of novel analogs can be designed by systematically modifying its structure. For example, different substituents could be computationally added at the 4-amino position to explore their impact on binding affinity. This library can then be screened using high-throughput molecular docking against a target of interest. nih.gov

The process typically involves:

Scaffold Selection: Using the this compound core.

Library Enumeration: Computationally generating thousands of derivatives by attaching various chemical fragments (R-groups) at specified points.

Virtual Screening: Docking the entire library into the target's active site and scoring the binding poses.

Hit Prioritization: Ranking the compounds based on docking scores and other criteria (e.g., predicted drug-likeness) to select a smaller, manageable set for synthesis and biological evaluation. semanticscholar.org

This strategy has been widely applied to the quinazoline scaffold to discover new inhibitors for various targets.

Prediction of Preclinical Pharmacokinetic Attributes (e.g., Absorption, Distribution, Metabolism, Excretion) through Computational Methods

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. researchgate.net Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are widely used to predict these pharmacokinetic attributes before a compound is even synthesized.

For this compound, various ADME parameters can be predicted using readily available software and web servers. These predictions are typically based on the molecule's structural and physicochemical properties.

Table 2: Illustrative In Silico ADME Predictions for a Quinazoline-based Compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Low risk of CNS side effects |

| P-glycoprotein Substrate | Yes | Potential for drug-drug interactions |

| Distribution | ||

| Plasma Protein Binding | ~95% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of inhibiting a key metabolic enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.8 L/h/kg | Moderate clearance rate expected |

| Physicochemical Properties |

This table is for illustrative purposes and represents typical ADME parameters predicted for drug-like molecules of the quinazoline class. Specific values for this compound would require dedicated calculations. nih.govresearchgate.netresearchgate.net

These in silico predictions help guide medicinal chemists in optimizing the ADME profile of lead compounds. For instance, if a compound is predicted to be a potent inhibitor of a major CYP450 enzyme, modifications can be made to mitigate this risk early in the design cycle.

Preclinical Pharmacological Evaluation of 6,7 Dimethylquinazolin 4 Amine

In Vitro Efficacy and Specificity Assessments Across Relevant Biological Systems

No published studies were identified that detail the in vitro efficacy and specificity of 6,7-Dimethylquinazolin-4-amine. There is no available data on its activity in various biological systems, such as specific enzyme or receptor assays, or its effects on cell lines relevant to particular diseases.

In Vivo Efficacy Studies in Established Animal Disease Models

There is a lack of publicly available research documenting the in vivo efficacy of this compound in any established animal models of disease. The search did not uncover any studies investigating its potential therapeutic effects in models for oncology (e.g., xenograft models), hypertension, inflammation, or pain.

Preclinical Pharmacokinetic Profiling to Understand Compound Disposition

No data is available regarding the preclinical pharmacokinetic properties of this compound. This includes the absence of information on its absorption, distribution, metabolism, and excretion (ADME) profile in any animal models.

Biomarker Identification and Validation in Preclinical Models

There is no published research on the identification or validation of biomarkers that could predict or monitor the biological activity or efficacy of this compound in preclinical models.

Future Research Directions and Translational Perspectives for 6,7 Dimethylquinazolin 4 Amine

Rational Design Strategies for Enhanced Potency and Selectivity of Novel Analogs

The rational design of novel analogs based on the 6,7-Dimethylquinazolin-4-amine scaffold is a promising strategy to enhance therapeutic potency and selectivity. Structure-activity relationship (SAR) studies on the broader quinazoline (B50416) class have indicated that the 6- and 7-positions of the quinazoline ring are tolerant to bulky substituents, which can be exploited to modulate the compound's interaction with biological targets.

Future design strategies could involve:

Computational Modeling: Utilizing in-silico docking studies to predict the binding affinity of novel analogs to specific targets. This approach can help in prioritizing the synthesis of compounds with the highest potential for potent and selective inhibition.

Bioisosteric Replacement: The dimethyl groups at the 6 and 7 positions could be replaced with other functional groups to fine-tune the electronic and steric properties of the molecule, potentially leading to improved pharmacokinetic profiles and target engagement.

Multi-target Directed Ligands: Designing hybrid molecules that incorporate the this compound scaffold with other pharmacophores to create agents that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer, where targeting multiple pathways can lead to improved efficacy and reduced drug resistance.

Exploration of Combination Research Strategies with Existing Therapeutic Modalities in Preclinical Studies

Combining this compound or its analogs with existing therapeutic agents could lead to synergistic effects and improved treatment outcomes. Preclinical studies are essential to explore these potential combinations. The rationale for such strategies is rooted in the multi-faceted nature of many diseases, where targeting different pathways can be more effective than a single-agent therapy.

Potential combination strategies to be explored in preclinical models include:

Synergy with Chemotherapy: Investigating the effect of combining this compound analogs with standard chemotherapeutic agents to potentially reduce the required dosage of the cytotoxic drug and mitigate side effects.

Combination with Targeted Therapies: For indications like cancer, combining a novel quinazoline derivative with established targeted therapies (e.g., monoclonal antibodies or other small molecule inhibitors) could overcome resistance mechanisms.

Immunotherapy Combinations: Exploring the potential of this compound analogs to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Discovery of Novel Biological Targets for Quinazoline Scaffolds Beyond Established Pathways

The quinazoline core is known to interact with a wide range of biological targets, contributing to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. While targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are well-established for some quinazoline derivatives, there is significant potential to discover novel targets for the this compound scaffold.

Future research in this area could focus on:

Phenotypic Screening: Employing high-content screening approaches to identify novel biological activities of this compound analogs in various disease models.

Chemical Proteomics: Using techniques like affinity chromatography with immobilized quinazoline probes to pull down and identify novel protein binding partners from cell lysates.

Target Deconvolution: For compounds identified through phenotypic screening, utilizing advanced "omics" technologies to elucidate the mechanism of action and identify the specific molecular targets.

The diverse biological activities reported for the quinazoline scaffold suggest that derivatives of this compound could have potential applications in a wide range of therapeutic areas, from oncology to infectious diseases and neurodegenerative disorders.

Application of Advanced Synthetic and Biological Screening Methodologies

The efficient synthesis and screening of novel this compound analogs are crucial for accelerating the drug discovery process. Modern synthetic and screening techniques can significantly enhance the throughput and success rate of these efforts.

Advanced methodologies that can be applied include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times for the synthesis of quinazoline derivatives, allowing for the rapid generation of compound libraries for screening.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large numbers of compounds against specific biological targets, enabling the swift identification of promising lead candidates.

DNA-Encoded Libraries (DELs): This technology enables the screening of vast numbers of compounds against a protein target in a single experiment, offering a powerful tool for hit identification.

These advanced methods can streamline the process of generating and evaluating new chemical entities based on the this compound scaffold.

Translational Research Considerations for Lead Optimization and Pre-development Studies

The transition of a promising lead compound from preclinical research to clinical development requires careful consideration of several translational factors. For analogs of this compound, a robust lead optimization and pre-development program is essential.

Key translational research considerations include:

Pharmacokinetics and ADME Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have suitable drug-like properties for in vivo administration.

Pharmacodynamic (PD) Studies: Establishing a clear relationship between the drug concentration and the biological effect in preclinical models to guide dose selection for clinical trials.

Toxicology and Safety Pharmacology: Conducting comprehensive safety studies to identify any potential off-target effects and establish a safe therapeutic window.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological activity of the drug and predict patient response in clinical settings.

A well-designed lead optimization strategy is critical for the successful translation of novel this compound derivatives into clinically effective therapies.

Q & A

Q. What are the key synthetic routes for 6,7-Dimethylquinazolin-4-amine derivatives?

The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethylquinazoline with amines. For example:

- Reflux with aniline derivatives : React 4-chloro-6,7-dimethylquinazoline with substituted anilines in isopropanol under reflux (3–24 hours) to introduce aryl/heteroaryl groups at the 4-position .

- Solvent selection : Use mixed solvents like THF/i-PrOH to enhance solubility and reaction efficiency. For alkylamines, dimethylamine in acetone at room temperature yields N,N-dimethyl derivatives .

- Microwave-assisted coupling : For Suzuki-Miyaura reactions, use palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids in DMF under microwave irradiation (150°C, 1 hour) to introduce aryl groups at the 6-position .

Q. How can this compound derivatives be purified effectively?

Column chromatography is the standard method:

- Gradient elution : Use hexane/ethyl acetate gradients (e.g., 5%→75% EA) to isolate products based on polarity .

- Alternative purification : For polar intermediates, wash crude residues with saturated NaHCO₃ and brine to remove acidic impurities before chromatography .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid direct contact with skin; wash immediately with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents?

- Temperature and solvent : Higher temperatures (e.g., reflux in i-PrOH) accelerate arylaminations, while polar aprotic solvents (DMF) favor cross-coupling reactions .

- Catalyst loading : For Suzuki couplings, 2.5–5 mol% Pd(PPh₃)₄ ensures high yields without excessive catalyst costs .

- Stoichiometry : Use 3–4 equivalents of amines to drive substitution reactions to completion .

Q. How to resolve contradictions in reported biological activity data?

- Data triangulation : Cross-validate results using multiple assays (e.g., kinase inhibition + cytotoxicity screening) to confirm specificity .

- Batch consistency : Ensure compound purity (>95% via LCMS) and replicate experiments under standardized conditions to minimize variability .

Q. What strategies elucidate structure-activity relationships (SAR) for this scaffold?

- Substituent variation : Systematically modify the 4-anilino group (e.g., electron-withdrawing halogens or bulky alkyl chains) and test in bioassays. For example, 3-bromo substituents enhance kinase inhibition .

- Molecular docking : Use PDB ligand data (e.g., 6U7) to model interactions with target proteins like kinases. Align steric/electronic properties of substituents with binding pocket requirements .

Q. Which assays are suitable for evaluating kinase inhibition activity?

- Biochemical assays : Use ADP-Glo™ or fluorescence-based kinase assays to measure IC₅₀ values. Pre-incubate compounds with kinase enzymes (e.g., CLK1) and ATP substrates .

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, correlating results with kinase inhibition data .

Q. How to design derivatives for improved selectivity against off-target proteins?

- Core rigidification : Introduce methyl groups at the 6,7-positions to restrict conformational flexibility, reducing off-target binding .

- Targeted substitutions : Incorporate morpholine or piperazine groups to enhance solubility and target-specific interactions .

Q. What computational methods predict binding modes of this compound derivatives?

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to dock compounds into protein crystal structures (e.g., PDB 6U7). Validate poses with molecular dynamics simulations .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., quinazoline N1) and hydrophobic regions aligning with kinase active sites .

Q. How to assess in vitro cytotoxicity while ensuring experimental rigor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.